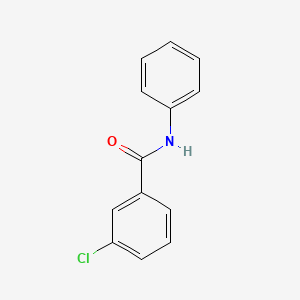

3-chloro-N-phenylbenzamide

Description

BenchChem offers high-quality 3-chloro-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIUKUHOHYCIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352290 | |

| Record name | 3-chloro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6832-92-4 | |

| Record name | 3-chloro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Benzamide Pharmacophore: 3-Chloro-N-Phenylbenzamide as a Strategic Scaffold in Medicinal Chemistry

Executive Summary: The Privileged Structure

In the landscape of drug discovery, 3-chloro-N-phenylbenzamide (CAS: 6832-92-4) represents more than a singular chemical entity; it is a quintessential example of a "privileged structure." Historically originating from agrochemical libraries (herbicides/fungicides), this scaffold has evolved into a critical pharmacophore in pharmaceutical research.

Its significance lies in its role as a Type II Kinase Inhibitor fragment and a modulator of Voltage-Gated Ion Channels . The 3-chloro substituent on the benzoyl ring is not arbitrary; it serves as a metabolic block (preventing rapid oxidation) and a lipophilic anchor (increasing logP) to enhance membrane permeability. This guide dissects the discovery history, synthesis protocols, and biological characterization of this scaffold, providing a roadmap for its utilization in modern lead optimization.

Discovery & History: From Agrochemicals to Therapeutics

The "discovery" of 3-chloro-N-phenylbenzamide is not tied to a single "eureka" moment but rather the systematic exploration of the benzamide library in the mid-20th century.

The Agrochemical Origins

Initially, halogenated benzamides were synthesized in the search for novel herbicides. The stability of the amide bond (–CONH–) combined with the electron-withdrawing nature of the chlorine atom provided resistance to environmental degradation.

Evolution to Pharmaceutical Probes

In the late 1990s and 2000s, high-throughput screening (HTS) campaigns identified N-phenylbenzamides as hits for various biological targets.

-

Kinetoplastid Parasites: Recent SAR studies (2023) have highlighted N-phenylbenzamide derivatives as curative agents in models of African Trypanosomiasis (T. brucei), displacing HMG-box proteins from DNA.[1]

-

Ion Channel Modulation: The scaffold serves as a template for KCNQ (Kv7) potassium channel openers, which are critical in treating epilepsy and neuropathic pain.

-

Oncology: The molecule acts as a structural foundation for inhibitors of ROR1 (Receptor Tyrosine Kinase-like Orphan Receptor 1) and STAT3 signaling pathways.

Chemical Synthesis & Methodology

To ensure reproducibility and scalability, we present two distinct synthetic routes. The Classical Route is preferred for gram-scale synthesis in standard laboratories, while the Catalytic Route represents modern C-N bond formation methodologies.

Method A: The Modified Schotten-Baumann Acylation (Standard)

This protocol relies on the nucleophilic attack of aniline on the activated carbonyl of 3-chlorobenzoyl chloride.

Reagents:

-

3-Chlorobenzoyl chloride (1.2 equiv)

-

Aniline (1.0 equiv)

-

Triethylamine (Et3N) or Pyridine (Base)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Preparation: Dissolve aniline (10 mmol) and Et3N (12 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

). Cool to 0°C. -

Addition: Dropwise add 3-chlorobenzoyl chloride (12 mmol) dissolved in DCM (5 mL) over 15 minutes. The exotherm must be controlled to prevent di-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with 1M HCl (to remove unreacted amine/pyridine). Wash the organic layer with saturated

(to remove benzoic acid byproducts) and brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water.

Expected Yield: 85-95% Physical Data: White crystalline solid, mp 136–138 °C.

Method B: Pd-Catalyzed Aminocarbonylation (Advanced)

Used when starting from aryl halides rather than acid chlorides, useful for library generation.

Protocol Summary:

Reaction of 1-chloro-3-iodobenzene and aniline in the presence of CO (balloon),

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the Schotten-Baumann generation of the target scaffold.

Biological Characterization & Experimental Protocols

The biological utility of 3-chloro-N-phenylbenzamide is best evaluated through antiproliferative assays, where it serves as a baseline for structure-activity relationship (SAR) studies.

In Vitro Antiproliferative Assay (SiHa Cells)

Context: This assay validates the compound's ability to disrupt cellular replication, a proxy for its potential as an anticancer lead (e.g., via ROR1 or STAT3 inhibition).

Protocol:

-

Seeding: Plate SiHa (human cervical cancer) cells at a density of

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve 3-chloro-N-phenylbenzamide in DMSO (Stock 10mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 72h.

-

Readout (MTT Assay): Add MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Reference Data:

| Cell Line | Assay Type | Reported Activity (

Structural Logic: The SAR Decision Tree

Why use this specific scaffold? The following diagram illustrates the logical branches for medicinal chemistry optimization based on the 3-chloro-N-phenylbenzamide core.

Figure 2: Structure-Activity Relationship (SAR) logic map. The 3-chloro group is critical for metabolic stability, while the amide bond facilitates hydrogen bonding with target proteins.

References

-

Synthesis & Properties: BenchChem. (2024). "3-Chlorobenzamide derivatives and biological targets." Link

-

Antiparasitic Activity: Journal of Medicinal Chemistry. (2023). "Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites." Link

-

Anticancer Screening: MedChemExpress. (2024). "N-Phenylbenzamide (3-Chloro-N-phenylbenzamide) Product Information and Biological Activity." Link

-

Synthetic Protocol (Pd-Catalyzed): National Science Foundation (NSF) Public Access. (2022). "Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation." Link

-

Neuroprotective Agents: European Journal of Medicinal Chemistry. (2023). "Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke."[2] Link

Sources

The 3-Chloro-N-Phenylbenzamide Scaffold: Mechanistic Hypotheses and Pharmacological Potential

The following technical guide details the mechanistic hypotheses and pharmacological potential of the 3-chloro-N-phenylbenzamide scaffold. This analysis treats the molecule not merely as a single entity but as a privileged pharmacophore , synthesizing data from structural biology, mitochondrial physiology, and parasitology.

Executive Summary & Structural Basis[1]

3-chloro-N-phenylbenzamide (and its regioisomer N-(3-chlorophenyl)benzamide) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity.

The core structure consists of two hydrophobic phenyl rings linked by a polar amide bond. The specific placement of the chlorine atom (at the meta-position of the benzoyl ring) induces a steric and electronic environment that favors specific conformational states.

Structural Conformation & Binding Logic

X-ray crystallographic studies (e.g., Gowda et al.) reveal that the amide bond typically adopts a trans geometry. Crucially, the meta-chloro substituent forces the benzoyl ring into a specific torsion angle relative to the amide plane.

-

Anti-Conformation: The C=O bond and the N-H bond are anti to each other.

-

Steric Lock: The chlorine atom limits free rotation, reducing the entropic cost of binding to rigid protein pockets (e.g., the Mitochondrial Permeability Transition Pore or DNA minor grooves).

Core Mechanistic Hypotheses

Based on Structure-Activity Relationship (SAR) data of the N-phenylbenzamide class, three primary mechanisms of action (MoA) are hypothesized for 3-chloro-N-phenylbenzamide and its immediate derivatives.

Hypothesis A: Inhibition of the Mitochondrial Permeability Transition Pore (PTP)[2]

-

Therapeutic Context: Neuroprotection, Ischemia-Reperfusion Injury.[1]

-

Mechanism: The mitochondrial PTP is a high-conductance channel that opens under stress (Ca²⁺ overload, oxidative stress), leading to mitochondrial swelling, outer membrane rupture, and cell death (necrosis/apoptosis).[2]

-

The 3-Chloro-N-Phenylbenzamide Role:

-

The scaffold binds to the PTP regulatory complex (likely interacting with Cyclophilin D or the c-subunit of ATP synthase ).

-

It stabilizes the pore in the closed state , even in the presence of high Ca²⁺ concentrations.

-

Causality: The hydrophobic benzoyl ring inserts into a hydrophobic pocket on the PTP, while the amide linker forms hydrogen bonds with key residues (e.g., Arg/Lys), preventing the conformational change required for pore opening.

-

Hypothesis B: Kinetoplastid DNA (kDNA) Minor Groove Binding[4]

-

Therapeutic Context: Antiparasitic (Trypanosomiasis, Leishmaniasis).

-

Mechanism: Kinetoplastid parasites possess a unique mitochondrial DNA network (kDNA) rich in Adenine-Thymine (AT) sequences.

-

The 3-Chloro-N-Phenylbenzamide Role:

-

The molecule functions as a DNA minor groove binder .

-

The curvature of the N-phenylbenzamide matches the curvature of the DNA minor groove.

-

Displacement Effect: Binding displaces essential HMG-box proteins (High Mobility Group) that regulate kDNA replication/transcription, causing kDNA network collapse and parasite death.

-

Hypothesis C: Modulation of Host Antiviral Factors (APOBEC3G)[5]

-

Therapeutic Context: Antiviral (Hepatitis B Virus - HBV).[3]

-

Mechanism: Rather than targeting a viral protein directly, the scaffold upregulates the host innate immune factor APOBEC3G (A3G).

-

The 3-Chloro-N-Phenylbenzamide Role:

-

The molecule interferes with the degradation pathway of A3G (likely the ubiquitination pathway).

-

Increased cytoplasmic A3G leads to lethal hypermutation of viral DNA (cytidine deamination), rendering the virus non-infectious.

-

Visualizing the Mitochondrial Mechanism

The following diagram illustrates the inhibition of the Mitochondrial PTP by the 3-chloro-N-phenylbenzamide scaffold, contrasting the pathological state with the treated state.

Caption: Mechanism of PTP inhibition. The scaffold binds the regulatory complex, preventing the pore opening cascade triggered by Ca²⁺ overload.

Experimental Protocols for Validation

To validate these hypotheses, the following self-validating protocols are recommended. These move beyond simple "activity" checks to establish mechanism.

Protocol 1: Mitochondrial Swelling Assay (PTP Validation)

Objective: Quantify the ability of 3-chloro-N-phenylbenzamide to inhibit Ca²⁺-induced mitochondrial swelling.

-

Isolation: Isolate liver mitochondria from male Wistar rats using differential centrifugation in isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Suspension: Resuspend mitochondria (0.5 mg protein/mL) in swelling buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM succinate, 1 µM rotenone). Crucial: Ensure buffer is EGTA-free for the assay.

-

Treatment: Incubate mitochondria with 3-chloro-N-phenylbenzamide (0.1 – 50 µM) or vehicle (DMSO < 0.5%) for 5 minutes.

-

Induction: Trigger PTP opening by adding CaCl₂ (typically 50–100 µM).

-

Measurement: Monitor absorbance at 540 nm continuously for 10–20 minutes.

-

Logic: PTP opening causes swelling

decreases light scattering -

Success Criteria: The compound should dose-dependently prevent the decrease in A540 compared to the Ca²⁺-only control.

-

Protocol 2: Thermal Melting (Tm) Shift Assay (DNA Binding Validation)

Objective: Determine if the molecule binds to the minor groove of AT-rich DNA (mimicking kDNA).

-

Substrate: Use a synthetic poly(dA-dT) dodecamer or linearized plasmid DNA containing kDNA sequences.

-

Preparation: Mix DNA (2 µM) with increasing concentrations of the compound (0–50 µM) in degassed buffer (10 mM sodium cacodylate, 1 mM EDTA, 100 mM NaCl, pH 7.0).

-

Measurement: Monitor UV absorbance at 260 nm while heating the sample from 25°C to 95°C at a rate of 0.5°C/min.

-

Analysis: Calculate the melting temperature (

) from the first derivative of the melting curve.-

Logic: Minor groove binders stabilize the double helix, shifting the

higher. -

Success Criteria: A

indicates significant binding.

-

Comparative Pharmacological Data

The following table summarizes activity data derived from SAR studies of the N-phenylbenzamide class, highlighting the potency shifts based on substitution.

| Target System | Compound Variant | Activity Metric | Outcome | Reference |

| Mitochondria (PTP) | N-phenylbenzamide (Unsubstituted) | CRC (Ca²⁺ Retention) | Weak Activity | [1] |

| Mitochondria (PTP) | 3-benzyloxy-5-chloro-N-phenylbenzamide | CRC / Swelling EC50 | 0.28 µM (Potent) | [1] |

| Kinetoplastid (T. brucei) | 3-chloro-N-phenylbenzamide | IC50 (Growth) | Moderate (>10 µM) | [2] |

| Kinetoplastid (T. brucei) | Bis-arylimidamide derivative | IC50 (Growth) | < 0.1 µM (Sub-micromolar) | [2] |

| HBV (Viral DNA) | N-(4-chlorophenyl)-benzamide deriv.[3] | IC50 (Replication) | ~1.99 µM | [3] |

Note: The naked "3-chloro-N-phenylbenzamide" serves as the structural anchor. Potency is drastically enhanced by adding lipophilic groups (benzyloxy) or cationic heads (amidines) which improve mitochondrial uptake or DNA affinity.

References

-

N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Source: Molecules / MDPI (via ResearchGate). URL:[Link]

-

Crystal structure of N-(3-chlorophenyl)benzamide. (Structural Basis) Source: Acta Crystallographica Section E. URL:[Link]

Sources

3-Chloro-N-phenylbenzamide in Oncology Research: A Technical Guide to its Mechanism, Evaluation, and Therapeutic Potential

Executive Summary

The landscape of cancer therapy is continually evolving, with a significant focus on the identification and development of small molecules that can selectively target dysregulated signaling pathways within cancer cells. Within this paradigm, the benzamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of biologically active compounds. This technical guide provides an in-depth exploration of 3-chloro-N-phenylbenzamide, an aryl amide compound that has shown promise as a potential anticancer agent. We will dissect its postulated mechanism of action as an inhibitor of the IκB kinase β (IKKβ), a critical node in the pro-survival NF-κB signaling pathway. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a review of the existing data but also detailed, field-proven protocols for the experimental validation of this compound and its derivatives. From initial in silico and biochemical validation to cellular cytotoxicity and advanced preclinical modeling, this guide outlines a rigorous workflow to thoroughly investigate the therapeutic potential of 3-chloro-N-phenylbenzamide.

The Benzamide Scaffold: A Foundation for Anticancer Drug Discovery

The benzamide functional group is a cornerstone in the design of therapeutic agents due to its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its conformational rigidity, which facilitates specific interactions with biological targets. Numerous derivatives of benzamide have been investigated and developed for a wide range of diseases. In oncology, related structures such as halogenated salicylanilides have demonstrated significant efficacy in preclinical models of multiple myeloma, lymphoma, and gastric cancer by modulating critical signaling pathways like PI3K/Akt/mTOR and p38 MAPK[1]. This established precedent underscores the potential of the broader benzamide class as a fertile ground for discovering novel cancer therapeutics.

1.1. Introducing 3-Chloro-N-phenylbenzamide

3-Chloro-N-phenylbenzamide (also known as 3-Chlorobenzanilide) is an aryl amide compound that has been specifically investigated for its anti-proliferative properties[2]. Its structure is characterized by a central amide linkage between a 3-chlorobenzoyl group and a phenyl ring.

The synthesis and full spectral characterization (IR, NMR, Mass Spectrometry) of this compound have been reported, providing a solid foundation for its further investigation[2][3].

Postulated Mechanism of Action: Targeting the NF-κB Signaling Pathway

Targeted chemotherapy relies on exploiting the molecular vulnerabilities of cancer cells. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a prime therapeutic target, as it is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers, promoting cell survival and resistance to therapy[2][6].

The activation of the canonical NF-κB pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO. IKKβ is considered the principal catalytic subunit essential for activating NF-κB in response to pro-inflammatory stimuli[2]. Upon activation, IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes that drive cancer cell proliferation and survival.

Initial research into 3-chloro-N-phenylbenzamide identified it as a potential inhibitor of IKKβ through computer-aided docking simulations[2]. This positions the compound as a targeted agent designed to shut down the aberrant NF-κB signaling cascade that many tumors depend on.

Experimental Validation Workflow: A Step-by-Step Guide

A robust investigation of a potential anticancer compound requires a multi-faceted approach, progressing from target validation to cellular effects and, ultimately, to more complex preclinical models. This section provides detailed protocols and the scientific rationale behind each crucial step.

In Vitro Cytotoxicity Assessment

Causality Behind Experimental Choice: The primary goal is to determine if the compound exhibits anti-proliferative activity against cancer cells. The MTT assay is a widely adopted, reliable, and high-throughput colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of cell viability.

A study utilizing this method demonstrated that 3-chloro-N-phenylbenzamide inhibits the growth of the SiHa cervical cancer cell line[2].

| Compound | Cell Line | Assay Type | Reported IC₅₀ |

| 3-chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | MTT | 22.4 µM[2] |

This protocol is a self-validating system when run with appropriate controls (untreated cells for 100% viability and a known cytotoxic agent as a positive control).

-

Cell Seeding:

-

Culture SiHa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 3-chloro-N-phenylbenzamide in DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including untreated controls) is ≤ 0.5% to avoid solvent-induced toxicity.

-

Remove the old media from the cells and add 100 µL of the respective compound dilutions. Include "media only" and "untreated cells" as controls.

-

Incubate for 48 or 72 hours.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

-

-

Formazan Solubilization & Readout:

-

Carefully remove the media from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

-

Cellular Mechanism of Action Confirmation

Causality Behind Experimental Choice: After observing cytotoxicity, it is critical to confirm that the compound engages its intended target within the cell. A Western blot for phosphorylated IκBα (p-IκBα) directly assesses the activity of the IKK complex. A reduction in p-IκBα levels following treatment provides strong evidence of on-target activity. Furthermore, to understand the mode of cell death, Annexin V/PI staining is employed. Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

-

Cell Treatment and Lysis:

-

Seed SiHa cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with 3-chloro-N-phenylbenzamide at 1x and 2x its IC₅₀ for a short duration (e.g., 1-2 hours) to capture pathway modulation before widespread cell death.

-

To induce the pathway, stimulate the cells with TNF-α (20 ng/mL) for the final 15-30 minutes of the treatment period.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against p-IκBα (Ser32/36) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Advancing to 3D Preclinical Models

Causality Behind Experimental Choice: While 2D cell cultures are invaluable for initial screening, they lack the complex cell-cell and cell-matrix interactions of an in vivo tumor[7]. 3D cell culture models, such as spheroids, better mimic the tumor microenvironment, including hypoxia gradients and drug penetration barriers, offering a more predictive preclinical model[8][9][10]. This step is crucial for validating a compound's efficacy in a more physiologically relevant context before committing to expensive and ethically demanding animal studies.

Future Directions and Therapeutic Potential

The existing data positions 3-chloro-N-phenylbenzamide as a valid hit compound for further anticancer drug development. The IC₅₀ of 22.4 µM is modest, suggesting that it is an excellent candidate for a lead optimization program.

Key Future Steps:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to identify modifications that enhance potency against IKKβ and improve cellular activity.

-

Selectivity Profiling: Screen the optimized compounds against a panel of kinases to ensure selectivity for IKKβ and minimize potential off-target effects.

-

ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to assess their drug-like potential.

-

In Vivo Efficacy: Test promising candidates in preclinical animal models, such as xenograft models using cervical or other cancer cell lines with known NF-κB pathway dependency.

Conclusion

3-Chloro-N-phenylbenzamide represents a promising starting point in the quest for novel, targeted cancer therapies. Its identification as a potential inhibitor of the IKKβ/NF-κB pathway provides a clear and actionable therapeutic hypothesis[2]. The compound's demonstrated anti-proliferative activity against a cervical cancer cell line validates this initial finding and calls for further investigation[2]. By following a rigorous and logical experimental workflow, from fundamental cytotoxicity assays to advanced 3D models, the scientific community can effectively build upon this foundational research. The ultimate goal is to optimize this chemical scaffold into a potent, selective, and clinically viable therapeutic agent capable of targeting a well-established driver of cancer progression.

References

-

Di Martile, G., et al. (2020). 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Frontiers in Chemistry. Available at: [Link]

-

Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences. Available at: [Link]

-

Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. Available at: [Link]

-

Gowda, B. T., et al. (2011). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

International Agency for Research on Cancer. (2012). CHLORAMBUCIL. In Pharmaceuticals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A. Available at: [Link]

-

Lal, K., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. Available at: [Link]

-

Sale, R., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 722390, 3-chloro-N-phenylbenzamide. PubChem. Available at: [Link]

-

Mendes, F., et al. (2023). Cancer 3D Models for Metallodrug Preclinical Testing. Pharmaceutics. Available at: [Link]

-

Amato, J., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available at: [Link]

-

News-Medical.Net. (2021). Exploring Preclinical Cancer Models. News-Medical.Net. Available at: [Link]

-

Greene, M. G., et al. (2021). Pre-Clinical In Vitro Models Used in Cancer Research: Results of a Worldwide Survey. Cancers. Available at: [Link]

-

Vasan, N., et al. (2019). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cells. Available at: [Link]

-

ResearchGate. (2025). Experimental Models for Preclinical Cancer Research. ResearchGate. Available at: [Link]

-

Martínez-Rico, G., et al. (2020). Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells. Cancer Communications. Available at: [Link]

-

Lattanzio, R., et al. (2020). Identifying Novel Actionable Targets in Colon Cancer. International Journal of Molecular Sciences. Available at: [Link]

-

Cruz-Gregorio, A., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl₂(PPh₃)₃. Molecules. Available at: [Link]

-

Wujec, M., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

-

LIDE Biotech. Target Identification & HIT Discovery to Find New Cancer Targets. LIDE Biotech. Available at: [Link]

-

Majumder, B., et al. (2017). Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. Journal of Carcinogenesis & Mutagenesis. Available at: [Link]

-

Zhang, M., et al. (2024). Cancer chemoprevention: signaling pathways and strategic approaches. Journal of Translational Medicine. Available at: [Link]

Sources

- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 3. 3-Chloro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-chloro-N-phenylbenzamide | C13H10ClNO | CID 722390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Cancer 3D Models for Metallodrug Preclinical Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pre-Clinical In Vitro Models Used in Cancer Research: Results of a Worldwide Survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preliminary Cytotoxicity Studies of 3-chloro-N-phenylbenzamide

This guide provides a comprehensive framework for conducting preliminary cytotoxicity studies of the novel compound 3-chloro-N-phenylbenzamide. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents. The methodologies outlined herein are designed to establish a foundational understanding of the compound's cytotoxic potential, selectivity, and mechanism of action, thereby informing subsequent stages of preclinical development.

Introduction: The Rationale for Investigating 3-chloro-N-phenylbenzamide

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, antimicrobial, and antiparasitic properties.[1][2] The core structure serves as a versatile template for the development of novel therapeutic agents.[1] Notably, derivatives of N-phenylbenzamide have been identified as inhibitors of the mitochondrial permeability transition pore, a critical regulator of cell death pathways.[1] Furthermore, related compounds have demonstrated significant antitumor activities by inducing cell cycle arrest and apoptosis in various cancer cell lines.[3]

The subject of this guide, 3-chloro-N-phenylbenzamide, represents a specific analogue whose cytotoxic profile is yet to be extensively characterized. The presence of a chlorine atom on the benzoyl ring may influence the compound's electronic properties and binding interactions with biological targets, potentially modulating its cytotoxic efficacy and selectivity. Preliminary studies on similar chlorinated benzamide derivatives have indicated that the position and nature of halogen substituents can significantly impact anti-proliferative activity.[4] Therefore, a systematic investigation into the cytotoxicity of 3-chloro-N-phenylbenzamide is warranted to determine its potential as a lead compound for further drug development.

This guide will delineate a logical and scientifically rigorous approach to the initial in vitro evaluation of 3-chloro-N-phenylbenzamide, commencing with broad cytotoxicity screening and progressing to more focused mechanistic assays.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

The preliminary assessment of a novel compound's cytotoxicity should be approached as a tiered process. This allows for a cost-effective and efficient evaluation, where data from initial, broader screenings inform the design of more complex and targeted subsequent experiments.

Cell Line Selection: Targeting Diverse Cancer Phenotypes

The initial cytotoxicity screening of 3-chloro-N-phenylbenzamide should be conducted against a panel of well-characterized human cancer cell lines representing diverse tumor types. This approach provides a preliminary indication of the compound's spectrum of activity. A judiciously selected panel would include:

-

MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-dependent breast cancer.

-

MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and resistance to conventional therapies.

-

A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

-

K562 (Chronic Myelogenous Leukemia): A suspension cell line representing a hematological malignancy.

-

PC-3 (Prostate Adenocarcinoma): An androgen-independent prostate cancer cell line, relevant given the activity of related compounds in this cancer type.[3]

-

HEK 293 (Human Embryonic Kidney): A non-cancerous cell line to assess baseline cytotoxicity and determine a preliminary selectivity index.[5]

The inclusion of both adherent and suspension cell lines, as well as those with varying genetic backgrounds and drug resistance profiles, will provide a robust initial assessment of the compound's cytotoxic potential.

Workflow for Preliminary Cytotoxicity Assessment

The overall workflow for the preliminary cytotoxic evaluation of 3-chloro-N-phenylbenzamide is depicted in the following diagram. This workflow ensures a logical progression from initial screening to mechanistic elucidation.

Caption: A putative intrinsic apoptosis pathway potentially activated by 3-chloro-N-phenylbenzamide.

Conclusion and Future Directions

The preliminary cytotoxicity studies outlined in this guide will provide a critical foundation for the continued development of 3-chloro-N-phenylbenzamide. The data generated will establish its cytotoxic potency, selectivity for cancer cells, and primary mechanism of cell death. Positive outcomes from these initial studies, such as potent and selective cytotoxicity, would justify further investigation, including:

-

Target Identification Studies: To elucidate the specific molecular targets of 3-chloro-N-phenylbenzamide.

-

In Vivo Efficacy Studies: To evaluate the compound's antitumor activity in animal models.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogues of 3-chloro-N-phenylbenzamide with improved potency and drug-like properties.

By following a systematic and rigorous approach, the therapeutic potential of 3-chloro-N-phenylbenzamide can be thoroughly and efficiently evaluated.

References

-

Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023). MDPI. [Link]

-

Cytotoxic effects of N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide on androgen-dependent and -independent prostate cancer cell lines. (n.d.). PubMed. [Link]

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). ACS Publications. [Link]

-

3-Chloro-N-(2-chlorophenyl)benzamide. (n.d.). PMC - NIH. [Link]

-

Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (2022). Bentham Science. [Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).

-

3-Chlorobenzamide. (n.d.). PubChem. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed. [Link]

-

3-chloro-N-phenylbenzamide. (n.d.). PubChem - NIH. [Link]

-

3-Chloro-N-phenyl-benzamide. (n.d.). PubMed. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (n.d.). PMC. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

-

Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. (2023). PubMed. [Link]

Sources

- 1. 3-Fluoro-N-phenylbenzamide|Research Chemical [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Cytotoxic effects of N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide on androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Handling of 3-Chloro-N-phenylbenzamide

Here is the in-depth technical guide regarding the solubility and handling of 3-chloro-N-phenylbenzamide.

Executive Summary & Compound Profile

3-chloro-N-phenylbenzamide (CAS: 6832-92-4) is a lipophilic secondary amide widely utilized as a structural scaffold in medicinal chemistry and agrochemical synthesis. Its physicochemical behavior is dominated by two hydrophobic aromatic rings flanking a polar amide linker.

Understanding its solubility is critical for three distinct workflows: biological assay preparation (requiring complete dissolution without precipitation), synthetic workup (requiring phase separation), and purification (requiring differential solubility).

Physicochemical Snapshot[1][2][3][4][5][6]

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 231.68 g/mol [3]

-

Calculated LogP (cLogP): ~3.6 (Highly Lipophilic) [1]

-

H-Bond Donors/Acceptors: 1 / 1[3]

-

Physical State: White to off-white crystalline solid[4]

Solubility Tier List & Solvent Compatibility

The following data categorizes solvents based on their interaction with the solute’s amide backbone (H-bonding capability) and hydrophobic phenyl/chlorophenyl domains.

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Mechanistic Insight |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Biological Stocks | Disrupts intermolecular H-bonds; dipole interacts with amide carbonyl. |

| DMF | Excellent | Reaction Solvent | High dielectric constant stabilizes the polar amide linkage. | |

| Polar Protic | Ethanol | Good (Hot) / Moderate (Cold) | Recrystallization | Solubilizes via H-bonding; temperature-dependent solubility ideal for crystal growth. |

| Methanol | Good | Transfer/NMR | Slightly better solubility than EtOH due to smaller molecular size. | |

| Chlorinated | DCM / Chloroform | Good | Extraction / NMR | "Like dissolves like"; interacts well with the chlorophenyl ring. |

| Ethers/Esters | THF / Ethyl Acetate | Moderate to Good | Reaction / TLC | Good general solubility; EtOAc often used in silica chromatography. |

| Non-Polar | Hexanes / Heptane | Poor (<1 mg/mL) | Anti-solvent | Lack of polarity cannot overcome the crystal lattice energy of the amide. |

| Aqueous | Water / PBS | Insoluble | Washing | High LogP (~3.6) prevents hydration of the hydrophobic surface area. |

Critical Note on Aqueous Buffers: While insoluble in pure water, the compound may precipitate immediately upon dilution from DMSO into aqueous media if the final concentration exceeds ~10-50 µM.

Experimental Protocols

Protocol A: Preparation of 10 mM Biological Stock Solution

Objective: Create a stable, precipitation-free stock for high-throughput screening (HTS).

-

Weighing: Accurately weigh 23.17 mg of 3-chloro-N-phenylbenzamide into a sterile 4 mL amber glass vial (amber protects from potential photodegradation).

-

Solvent Addition: Add 10.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Why Anhydrous? Water uptake in DMSO decreases solubility and can cause compound crashing over time.

-

-

Dissolution: Vortex vigorously for 30 seconds. If solid particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

QC Check: Visually inspect against a dark background. The solution must be optically clear.

-

Storage: Store at -20°C. Thaw completely and vortex before use to redissolve any micro-crystals formed during freezing.

Protocol B: Purification via Recrystallization

Objective: Purify crude material using the "Good (Hot) / Poor (Cold)" solvent principle.

-

Solvent Choice: Ethanol (Solvent) and Water (Anti-solvent).

-

Dissolution: Place 1.0 g of crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol (~10-15 mL) until fully dissolved.

-

Filtration (Optional): If insoluble black specks are present, perform a hot filtration through a pre-warmed glass frit.

-

Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Crystallization: Add one drop of Ethanol to clear the turbidity. Allow the flask to cool slowly to room temperature, then place on ice for 2 hours.

-

Mechanism:[5] Slow cooling promotes the growth of pure, defined crystal lattices (Form I/II) rather than amorphous precipitation.

-

-

Collection: Filter the white needles via vacuum filtration. Wash with cold 20% EtOH/Water.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended experimental outcome.

Figure 1: Solvent selection decision tree based on experimental intent (Assay, Synthesis, Purification, or Analysis).

Self-Validating Solubility Test (The "Drop" Method)

If you are working with a derivative or a new batch and lack exact data, use this rapid protocol to determine solubility limits without wasting large amounts of compound.

-

Setup: Place 1 mg of compound into a clear micro-vial.

-

Titration: Add solvent in 10 µL increments using a micropipette.

-

Observation: Vortex after each addition.

-

Soluble: Dissolves in <100 µL (Solubility > 10 mg/mL).

-

Moderately Soluble: Dissolves in 100–1000 µL (Solubility 1–10 mg/mL).

-

Sparingly Soluble: Undissolved after 1000 µL (Solubility < 1 mg/mL).

-

-

Calculation:

Mechanistic Analysis

The solubility behavior of 3-chloro-N-phenylbenzamide is governed by the competition between Crystal Lattice Energy and Solvation Energy .

-

Lipophilicity (LogP ~3.6): The molecule contains two aromatic rings. The chlorine substituent at the meta position of the benzoyl ring increases lipophilicity compared to the parent benzanilide [1]. This makes the compound highly averse to water structure (hydrophobic effect).

-

Amide Resonance: The central amide bond (

) has partial double-bond character. While it can donate and accept hydrogen bonds, the bulky phenyl groups create steric hindrance, reducing its ability to interact with water. However, polar aprotic solvents like DMSO can penetrate this steric shield and interact with the dipole, effectively solvating the molecule [2]. -

Pi-Stacking: In the solid state, benzanilides often form strong intermolecular N-H···O hydrogen bonds and pi-stacking interactions between the aromatic rings [3]. Solvents like Hexane cannot disrupt these strong lattice forces, resulting in insolubility.

References

-

PubChem. (n.d.). Compound Summary: 3-chloro-N-phenylbenzamide.[3][6] National Library of Medicine. Retrieved from [Link]

-

Rodrigues, V. Z., et al. (2011).[1] Crystal structure of 4-chloro-N-phenylbenzamide (Analogous structural data). Acta Crystallographica Section E. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Chloro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]

- 5. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]

- 6. US9452980B2 - Substituted benzamides - Google Patents [patents.google.com]

The Evolving Landscape of 3-chloro-N-phenylbenzamide and its Analogues in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide delves into the core medicinal chemistry of 3-chloro-N-phenylbenzamide and its analogues, a scaffold of burgeoning interest in contemporary drug discovery. We will navigate through its synthesis, multifaceted mechanisms of action, and burgeoning therapeutic potential, offering field-proven insights to empower researchers in their quest for novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The N-phenylbenzamide framework represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity for molecular recognition of diverse biological targets. The strategic introduction of a chlorine atom at the 3-position of the benzoyl ring, yielding 3-chloro-N-phenylbenzamide, has unlocked a spectrum of potent biological activities. This guide will dissect the nuances of this core structure and its derivatives, providing a comprehensive understanding of their therapeutic promise.

Synthetic Strategies: From Benchtop to Pipeline

The synthesis of 3-chloro-N-phenylbenzamide and its analogues is primarily achieved through a robust and versatile amidation reaction. The fundamental approach involves the coupling of a substituted benzoyl chloride with a corresponding aniline derivative.

General Synthesis Protocol: Amide Bond Formation

A common and efficient method for synthesizing N-phenylbenzamide derivatives involves the reaction of an acid chloride with an amine[1]. For the synthesis of 3-chloro-N-phenylbenzamide, 3-chlorobenzoyl chloride is reacted with aniline.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine, to the solution to act as an acid scavenger for the hydrochloric acid byproduct.

-

Aniline Addition: Slowly add aniline (1 equivalent) to the reaction mixture at 0 °C to control the exothermic reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl) to neutralize the excess base.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 3-chloro-N-phenylbenzamide.

This versatile methodology can be adapted for the synthesis of a wide array of analogues by employing variously substituted benzoyl chlorides and anilines.

Caption: General synthetic workflow for 3-chloro-N-phenylbenzamide.

Unraveling the Mechanisms of Action: A Multi-Target Approach

The therapeutic potential of 3-chloro-N-phenylbenzamide and its analogues stems from their ability to modulate multiple key cellular pathways implicated in a range of diseases.

Primary Target: IKKβ Inhibition and the NF-κB Signaling Axis

A significant body of evidence points to the IκB kinase β (IKKβ) as a primary target for 3-chloro-N-phenylbenzamide, particularly in the context of cancer. IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, which plays a pivotal role in inflammation, immunity, cell survival, and proliferation.

The Causality of IKKβ Inhibition:

In many cancers, the NF-κB pathway is constitutively active, driving tumor growth and resistance to therapy. IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.

3-chloro-N-phenylbenzamide acts as an inhibitor of IKKβ, preventing the phosphorylation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and downstream gene expression. This mechanism ultimately leads to the induction of apoptosis in cancer cells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

IKKβ Kinase Inhibition Assay

Several commercial kits are available for assessing IKKβ kinase activity, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology (based on ADP-Glo™ principle):

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the test inhibitor (e.g., 3-chloro-N-phenylbenzamide at various concentrations), and the IKKβ enzyme.

-

Initiate Reaction: Add a mixture of the IKKβ substrate (e.g., IKKtide peptide) and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[2]

-

ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.[2]

-

ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP. Incubate for about 30 minutes.[2]

-

Luminescence Measurement: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus the IKKβ activity. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of IKKβ inhibition for each concentration of the test compound and determine the IC₅₀ value.

Pharmacokinetics and Drug-Likeness: A Glimpse into In Vivo Potential

While comprehensive in vivo pharmacokinetic data for 3-chloro-N-phenylbenzamide is not yet widely available, in silico predictions and data from related analogues provide valuable insights into its potential drug-like properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile:

-

Absorption: N-phenylbenzamide derivatives generally exhibit moderate to good predicted oral bioavailability. However, their low aqueous solubility can be a limiting factor.[3] Formulation strategies, such as the use of amorphous solid dispersions or lipid-based formulations, may be necessary to enhance oral absorption for in vivo studies.[4][5]

-

Distribution: The predicted volume of distribution for some N-phenylbenzamide derivatives is relatively small, suggesting that the drug concentration in plasma may be higher than in tissues.

-

Metabolism: The primary routes of metabolism are likely to involve cytochrome P450 (CYP) enzymes, with potential for hydroxylation and other phase I and phase II metabolic transformations.

-

Toxicity: In silico predictions for some N-phenylbenzamide derivatives suggest a low probability of hepatotoxicity, carcinogenicity, or mutagenicity. However, thorough in vitro and in vivo toxicological studies are essential for any lead candidate.

Future Directions and Conclusion

The 3-chloro-N-phenylbenzamide scaffold and its analogues represent a promising class of compounds with diverse therapeutic potential. Their ability to inhibit IKKβ makes them attractive candidates for the development of novel anti-cancer agents, particularly for tumors with aberrant NF-κB signaling. Furthermore, the exploration of their anti-parasitic and anti-viral activities opens up new avenues for addressing infectious diseases.

Future research should focus on:

-

Comprehensive SAR studies to optimize potency and selectivity for specific targets.

-

In-depth pharmacokinetic and toxicological profiling of lead candidates to assess their drug-like properties.

-

In vivo efficacy studies in relevant animal models to validate their therapeutic potential.

-

Exploration of novel analogues with improved physicochemical properties to overcome challenges such as poor solubility.

References

-

Rodrigues, V. Z., Kuckova, L., Gowda, B. T., & Kozisek, J. (2012). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o49. [Link]

-

Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences, 17(2), 72-79. [Link]

-

Gowda, B. T., Rodrigues, V. Z., Kuckova, L., & Kozisek, J. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o49. [Link]

-

Gowda, B. T., Rodrigues, V. Z., Kuckova, L., & Kozisek, J. (2012). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o49. [Link]

-

PrepChem.com. Synthesis of A. 3-Methoxy-N-phenylbenzamide. [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

PrepChem.com. Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. [Link]

- Google Patents.

-

Wang, C., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(4), 3963-3975. [Link]

-

de la Fuente, A., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13481-13502. [Link]

-

de la Fuente, A., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications, 66(19), 13481-13502. [Link]

-

Singh, U. P., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biodiversity, e20240000. [Link]

-

Karjalainen, M., et al. (2021). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 13(7), 1353. [Link]

-

PubChem. 3-chloro-N-phenylbenzamide. [Link]

-

Cheuka, P. M., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Bioorganic & Medicinal Chemistry Letters, 84, 129164. [Link]

-

Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86. [Link]

-

ResearchGate. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. [Link]

-

ResearchGate. 4-Chloro-N-phenylbenzamide. [Link]

-

Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 238, 1-13. [Link]

-

Boral, N., et al. (2022). Accountable Prediction of Drug ADMET Properties with Molecular Descriptors. bioRxiv. [Link]

-

Williams, C. M., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(5), 1827-1840. [Link]

-

BPS Bioscience. Chemi-Verse™ IKKβ Kinase Assay Kit. [Link]

-

BellBrook Labs. A Validated IKK beta Inhibitor Screening Assay. [Link]

-

Fogg, K., et al. (2022). Engineering High Throughput Screening Platforms of Cervical Cancer. bioRxiv. [Link]

-

Oregon State University. (2023). Researchers develop new model for quickly evaluating potential cervical cancer drugs. Newsroom. [Link]

-

Drug Target Review. (2023). Researchers develop screening model to evaluate potential cervical cancer drugs. [Link]

-

ResearchGate. The result of ADMET Predictions. [Link]

-

Gowda, B. T., et al. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o49. [Link]

-

Nuijen, B., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 238, 1-13. [Link]

- Di, L., & Kerns, E. H. (2016).

-

ResearchGate. Pharmacological Inhibition of IKKb Improves the Efficacy of Tumor... [Link]

-

Liu, T., et al. (2021). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Journal of Medicinal Chemistry, 64(15), 10943-10964. [Link]

-

Cheung, P. C., et al. (2019). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cells, 8(10), 1218. [Link]

Sources

Methodological & Application

detailed protocol for 3-chloro-N-phenylbenzamide synthesis

Application Note: Synthesis and Characterization of 3-Chloro-N-phenylbenzamide

Abstract

This application note provides a rigorous, standardized protocol for the synthesis of 3-chloro-N-phenylbenzamide (CAS 6832-92-4), a key intermediate in the development of pharmaceutical agents, including antiprotozoal drugs and kinase inhibitors. The method utilizes a Schotten-Baumann acylation strategy, optimized for high yield and purity. This guide details the reaction mechanism, step-by-step experimental procedure, purification via recrystallization, and full structural characterization (NMR, IR, Melting Point) to ensure reproducibility in drug discovery workflows.

Introduction & Reaction Mechanism

The synthesis of 3-chloro-N-phenylbenzamide involves the N-acylation of aniline with 3-chlorobenzoyl chloride. This nucleophilic acyl substitution proceeds via an addition-elimination mechanism. A base (typically aqueous NaOH or pyridine) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

Reaction Scheme:

Figure 1: Mechanism of Schotten-Baumann N-acylation.

Materials and Equipment

Reagents:

-

3-Chlorobenzoyl chloride (CAS 618-46-2): 1.0 equiv. (e.g., 3.5 g / ~20 mmol)

-

Aniline (CAS 62-53-3): 1.0 equiv. (e.g., 1.86 g / ~20 mmol)

-

Sodium Hydroxide (NaOH) : 10% aqueous solution (2.5 equiv.)

-

Solvent: Dichloromethane (DCM) or Diethyl ether (optional for biphasic system)

-

Recrystallization Solvent: Ethanol (95% or absolute) or Ethanol/Water mixture.

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Magnetic stirrer and stir bar

-

Addition funnel (pressure-equalizing recommended)

-

Ice-water bath

-

Büchner funnel and vacuum filtration setup

Experimental Procedure

Step 1: Reaction Setup (Schotten-Baumann Conditions)

-

Preparation: In a 250 mL round-bottom flask, dissolve aniline (20 mmol) in 25 mL of 10% NaOH solution.

-

Note: If solubility is an issue or to improve homogeneity, the aniline can be dissolved in a small volume of organic solvent (e.g., 10 mL DCM) to create a biphasic system.

-

-

Cooling: Place the flask in an ice-water bath to maintain the temperature between 0–5 °C. This controls the exothermicity of the reaction and minimizes hydrolysis of the acyl chloride.

-

Addition: Add 3-chlorobenzoyl chloride (20 mmol) dropwise over 10–15 minutes with vigorous stirring.

-

Critical: Vigorous stirring is required to maximize the interfacial surface area in this biphasic reaction.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes. A solid precipitate (the amide) should form.

Step 2: Isolation

-

Quenching: Add approx. 50 mL of cold water to the reaction mixture to break up the solid mass and dissolve inorganic salts (NaCl).

-

Filtration: Filter the crude solid using a Büchner funnel under vacuum.

-

Washing: Wash the filter cake sequentially with:

-

10% HCl (2 x 10 mL): To remove unreacted aniline.

-

10% NaHCO₃ (2 x 10 mL): To remove unreacted 3-chlorobenzoic acid (hydrolysis byproduct).

-

Cold Water (3 x 20 mL): Until the filtrate is neutral (pH ~7).

-

-

Drying: Air-dry the crude solid on the filter for 15–30 minutes.

Step 3: Purification (Recrystallization)

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Dissolve in the minimum amount of boiling ethanol .

-

Tip: If the solution is colored, activated charcoal can be added, followed by hot filtration.

-

-

Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystallization.

-

Filter the pure crystals and dry in a vacuum oven or desiccator.

Characterization Data

The synthesized compound must be validated against the following physicochemical properties.

Table 1: Physical and Spectroscopic Data

| Property | Value / Description | Reference |

| Appearance | White to off-white crystalline solid (needles or rods) | [1] |

| Melting Point | 118 – 121 °C (Range varies slightly by purity/polymorph) | [1][2] |

| Molecular Formula | C₁₃H₁₀ClNO | PubChem |

| Molecular Weight | 231.68 g/mol | PubChem |

| ¹H NMR (DMSO-d₆) | δ 10.4 (s, 1H, NH), 8.0 (s, 1H), 7.9 (d, 1H), 7.7 (d, 2H), 7.6 (d, 1H), 7.5 (t, 1H), 7.3 (t, 2H), 7.1 (t, 1H) ppm | [1][3] |

| IR (KBr) | 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide I), 1595 cm⁻¹ (C=C aromatic), 1530 cm⁻¹ (Amide II) | [1] |

Note: Melting points for chlorobenzanilides can vary based on the position of the chlorine. Ensure you are comparing to the meta-isomer (3-chloro).

Troubleshooting & Optimization

-

Low Yield: Ensure the acyl chloride is of high quality (not hydrolyzed). If the acyl chloride is old, distill it before use or use a slight excess (1.1 equiv).

-

Oiling Out: If the product oils out during recrystallization, add a seed crystal or scratch the glass surface to induce nucleation. Alternatively, add a small amount of water to the hot ethanol solution until slightly turbid, then cool.

-

Impurity Signals:

References

-

Crystal structure of 3-chloro-N-phenylbenzamide. Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis and Biophysical Studies of N-Phenylbenzamide Derivatives. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

3-chloro-N-phenylbenzamide Compound Summary. Source: PubChem.[6] URL:[Link]

-

Schotten-Baumann Reaction Protocol. Source: Organic Chemistry Portal. URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. 3-CHLOROBENZAMIDE(618-48-4) 1H NMR [m.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 3-chloro-N-phenylbenzamide | C13H10ClNO | CID 722390 - PubChem [pubchem.ncbi.nlm.nih.gov]

analytical methods for 3-chloro-N-phenylbenzamide characterization

Application Note: Comprehensive Analytical Characterization of 3-Chloro-N-phenylbenzamide

Abstract

This application note details the structural elucidation and purity profiling of 3-chloro-N-phenylbenzamide (CAS: 6832-92-4), a halogenated benzanilide derivative often utilized as a pharmaceutical intermediate and bioactive scaffold. Unlike its para-substituted isomer, the meta-chloro substitution presents unique spectroscopic challenges.[1] This guide provides a validated workflow combining RP-HPLC for quantitative impurity profiling, 1H-NMR for regiospecific structural confirmation, and FTIR for functional group validation.[1]

Chemical Context & Synthesis Logic

To design a robust analytical method, one must understand the sample's origin.[1] 3-chloro-N-phenylbenzamide is typically synthesized via the Schotten-Baumann reaction or anhydrous acylation.[1]

-

Reaction: Aniline + 3-Chlorobenzoyl Chloride

3-Chloro-N-phenylbenzamide + HCl.[1] -

Critical Impurities:

Visual 1: Synthesis & Impurity Origin Flowchart

Caption: Reaction pathway highlighting the origin of critical impurities (Aniline and 3-Chlorobenzoic acid) relative to the target amide.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative purity assessment and separation of hydrolysis products.[1]

Causality & Logic:

Standard isocratic methods often fail to resolve the highly polar aniline from the neutral amide.[1] A gradient elution with an acidic mobile phase is strictly required.[1] The acid (0.1%

Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection (UV) | 254 nm (Primary), 210 nm (Secondary for Aniline sensitivity) |

| Column Temp | 30°C |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold (Elute polar salts) |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash lipophilics |

| 20.1 | 95 | 5 | Re-equilibration |

System Suitability Criteria (Self-Validating)

-

Resolution (

): > 2.0 between Aniline and 3-Chlorobenzoic acid. -

Tailing Factor (

): < 1.5 for the main peak (Amide). -

Retention Time (

): Aniline (~3-4 min) < Benzoic Acid (~6-8 min) < Target Amide (~12-14 min) .

Protocol 2: Spectroscopic Identification (NMR)

Objective: Structural confirmation and differentiation from 2-chloro and 4-chloro isomers.[1]

Expert Insight: The key to distinguishing the 3-chloro isomer lies in the splitting pattern of the benzoyl ring protons. Unlike the 4-chloro isomer (which shows a symmetric AA'BB' doublet pair), the 3-chloro isomer exhibits a complex ABCD system.

1H-NMR Methodology (400 MHz, DMSO-d6)

-

Sample Prep: Dissolve ~10 mg sample in 0.6 mL DMSO-d6.

-

Key Signals:

-

Amide Proton (-NH-): Singlet,

10.3 - 10.5 ppm.[1] Broadens if water is present.[1] -

H-2 (Benzoyl Ring): This is the diagnostic peak.[1] It appears as a narrow triplet (t) or singlet (s) around

7.9 - 8.0 ppm due to meta-coupling ( -

H-4/H-6 (Benzoyl Ring): Two distinct doublets/multiplets (

7.6 - 7.7 ppm).[1] -

H-5 (Benzoyl Ring): Pseudo-triplet (

7.5 ppm) due to overlap of couplings.[1] -

N-Phenyl Ring: Multiplet cluster (

7.1 - 7.8 ppm) integrating to 5 protons.[1]

-

Protocol 3: Vibrational Spectroscopy (FTIR)

Objective: Verification of the amide bond formation.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

| Frequency ( | Assignment | Diagnostic Value |

| 3280 - 3320 | N-H Stretch | Confirms secondary amide. Sharp band.[1] |

| 1650 - 1660 | C=O Stretch (Amide I) | Primary Confirmation. Strong intensity.[1] |

| 1530 - 1550 | N-H Bend (Amide II) | Diagnostic for secondary amides (absent in tertiary).[1] |

| 750 - 800 | C-Cl Stretch | Weak/Moderate bands, confirms halogenation.[1] |

Analytical Decision Tree

Use this logic flow to determine the appropriate method based on your immediate data needs.

Visual 2: Characterization Logic Gate

Caption: Decision matrix for selecting between spectroscopic (ID) and chromatographic (Purity) workflows.

References

-

PubChem. 3-chloro-N-phenylbenzamide (CID 722390).[1] National Library of Medicine.[1] Available at: [Link]

-

Gowda, B. T., et al. Crystal structure of 3-chloro-N-phenylbenzamide. National Institutes of Health (PMC).[1] Available at: [Link]

-

Royal Society of Chemistry. Benzanilide Derivatives NMR Data. ChemSpider / RSC Advances.[1] Available at: [Link]

-

NIST WebBook. Infrared Spectra of Benzanilide Derivatives. National Institute of Standards and Technology.[1][2] Available at: [Link]

Sources

using 3-chloro-N-phenylbenzamide in anti-cancer cell line assays

Application Note: Mechanistic Profiling and Cytotoxicity Assessment of 3-Chloro-N-phenylbenzamide in Cancer Cell Models

Executive Summary

3-Chloro-N-phenylbenzamide (CAS: 618-48-4) is a synthetic benzanilide derivative increasingly utilized in oncology research as a small-molecule scaffold. While historically viewed as a chemical intermediate, recent structure-activity relationship (SAR) studies have identified it as a potential inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase subunit beta) , a critical regulator of the NF-κB survival pathway.

This application note provides a standardized framework for evaluating the antiproliferative efficacy of 3-chloro-N-phenylbenzamide. It moves beyond simple toxicity screening to include mechanistic validation of NF-κB pathway suppression, offering a robust protocol for researchers investigating benzanilide pharmacophores.

Compound Profile & Mechanism of Action[1][2][3]

Chemical Identity

-

IUPAC Name: 3-chloro-N-phenylbenzamide[1]

-

Molecular Formula: C₁₃H₁₀ClNO[2]

-

Molecular Weight: 231.68 g/mol [2]

-

Solubility: Low in water; High in DMSO (>50 mM).

Biological Rationale

The benzanilide scaffold functions as an isostere of amide and ester linkages found in various bioactive natural products. 3-Chloro-N-phenylbenzamide has demonstrated specific cytotoxicity against cervical cancer cell lines (e.g., SiHa ) with IC₅₀ values in the micromolar range (~22.4 µM).

Primary Mechanism (IKKβ Inhibition): Constitutive activation of NF-κB is a hallmark of many aggressive tumors. IKKβ phosphorylates the inhibitor IκBα, triggering its ubiquitination and degradation. This releases NF-κB (p65/p50 dimer), allowing it to translocate to the nucleus and transcribe pro-survival genes (e.g., Bcl-2, Cyclin D1). 3-Chloro-N-phenylbenzamide is hypothesized to bind the ATP-binding pocket of IKKβ, preventing this phosphorylation cascade.

Secondary Mechanisms: Structurally related N-phenylbenzamides have also been implicated in tubulin polymerization inhibition , leading to G2/M cell cycle arrest.

Visualization: Signaling Pathway & Mechanism

The following diagram illustrates the interruption of the NF-κB signaling cascade by 3-chloro-N-phenylbenzamide.

Caption: Figure 1.[3][4][5][6][7] Proposed mechanism of action. 3-Chloro-N-phenylbenzamide targets IKKβ, preventing IκBα phosphorylation and blocking NF-κB-mediated survival signaling.

Experimental Protocols

Protocol A: Compound Preparation & Storage

Objective: To create a stable stock solution free of precipitation.

-

Weighing: Accurately weigh 23.17 mg of 3-chloro-N-phenylbenzamide powder.

-

Solubilization: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to the vial to create a 100 mM stock solution . Vortex vigorously for 30 seconds.

-

Note: If the solution is cloudy, warm to 37°C in a water bath for 5 minutes.

-

-

Aliquot: Dispense into 50 µL aliquots in light-protected (amber) microcentrifuge tubes.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ in SiHa (Cervical) or MCF-7 (Breast) cancer cell lines.[8]

Materials:

-

Cell lines: SiHa (ATCC HTB-35) or MCF-7 (ATCC HTB-22).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[8]

-

Positive Control: Doxorubicin (1 µM).

-

Vehicle Control: 0.1% DMSO.

Step-by-Step Methodology:

-

Seeding: Plate cells in 96-well plates at a density of 5,000–8,000 cells/well in 100 µL complete media. Incubate for 24 hours to allow attachment.

-

Treatment Preparation: Dilute the 100 mM stock in culture media to generate a concentration range.

-

Recommended Range: 0, 1, 5, 10, 25, 50, 100 µM.

-

Critical: Ensure final DMSO concentration is <0.5% in all wells to avoid solvent toxicity.

-

-

Exposure: Aspirate old media and add 100 µL of treatment media. Incubate for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Carefully remove supernatant. Add 100 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Viability =